molecular formula C20H22N6O2 B2481577 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide CAS No. 1172291-83-6

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B2481577
CAS No.: 1172291-83-6
M. Wt: 378.436
InChI Key: MZJCVPLVEBUYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various alkylating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings.

Scientific Research Applications

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide apart is its unique combination of the indole and pyrazole moieties, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-12-15(13(2)25(3)24-12)10-21-17(27)8-9-26-11-22-18-14-6-4-5-7-16(14)23-19(18)20(26)28/h4-7,11,23H,8-10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJCVPLVEBUYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.